4-(iso-Pentylthio)thiophenol
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Overview
Description
4-(iso-Pentylthio)thiophenol is an organosulfur compound that belongs to the class of aromatic thiols It features a thiophenol core with an iso-pentylthio substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(iso-Pentylthio)thiophenol typically involves the introduction of a thiol group into an aromatic ring. One common method is the reaction of aryl halides with sulfur sources in the presence of a catalyst. For example, aryl iodides can be coupled with sulfur powder using a copper(I) iodide catalyst and potassium carbonate in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride or triphenylphosphine to yield the desired thiol .
Industrial Production Methods
Industrial production of aromatic thiols, including this compound, often involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is efficient for large-scale synthesis and can be optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(iso-Pentylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiophenol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiophenol derivatives.
Substitution: Nitro, sulfo, and halo derivatives of thiophenol.
Scientific Research Applications
4-(iso-Pentylthio)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(iso-Pentylthio)thiophenol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. This reactivity makes it useful as a biochemical probe and in various synthetic applications. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the iso-pentylthio substituent.
4-Methylthiophenol: A similar compound with a methyl group instead of an iso-pentylthio group.
4-Ethylthiophenol: A similar compound with an ethyl group instead of an iso-pentylthio group.
Uniqueness
4-(iso-Pentylthio)thiophenol is unique due to its iso-pentylthio substituent, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This uniqueness makes it valuable in specific applications where the iso-pentylthio group provides advantages in terms of stability, reactivity, or interaction with other molecules .
Properties
IUPAC Name |
4-(3-methylbutylsulfanyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S2/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSAXWAZDXQWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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